molecular formula C11H14ClN3 B12407493 10-methyl-1,10-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-11-imine;hydrochloride

10-methyl-1,10-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-11-imine;hydrochloride

Cat. No.: B12407493
M. Wt: 223.70 g/mol
InChI Key: LFWOBKBWQJXSHT-UHFFFAOYSA-N
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Description

10-methyl-1,10-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-11-imine;hydrochloride is a complex organic compound with a unique tricyclic structure. This compound is characterized by its diazatricyclic framework, which includes nitrogen atoms integrated into the ring system. The hydrochloride form of this compound is often used to enhance its solubility and stability in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-methyl-1,10-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-11-imine typically involves multi-step organic reactions. The process begins with the formation of the tricyclic core, followed by the introduction of the methyl group and the imine functionality. Common reagents used in these reactions include cyclopropylamine, formaldehyde, and various catalysts to facilitate the cyclization and methylation steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. The final product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

10-methyl-1,10-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-11-imine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

10-methyl-1,10-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-11-imine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 10-methyl-1,10-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-11-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and may include modulation of signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 11-cyclopropyl-10-oxo-1,9-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene-2-carboxylate
  • Methyl 2-(11-cyclopropyl-1,9-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-2-yl)-7-fluoro-1-methyl-benzimidazole-5-carboxylate

Uniqueness

10-methyl-1,10-diazatricyclo[63104,12]dodeca-4(12),5,7-trien-11-imine is unique due to its specific tricyclic structure and the presence of the imine functionality This combination of features gives it distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C11H14ClN3

Molecular Weight

223.70 g/mol

IUPAC Name

10-methyl-1,10-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-11-imine;hydrochloride

InChI

InChI=1S/C11H13N3.ClH/c1-13-7-9-4-2-3-8-5-6-14(10(8)9)11(13)12;/h2-4,12H,5-7H2,1H3;1H

InChI Key

LFWOBKBWQJXSHT-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=CC=CC3=C2N(C1=N)CC3.Cl

Origin of Product

United States

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